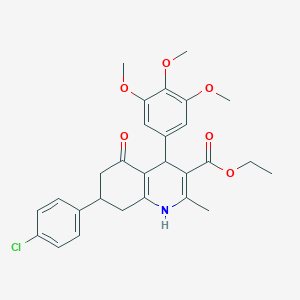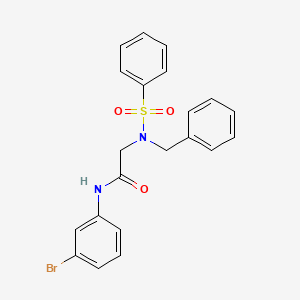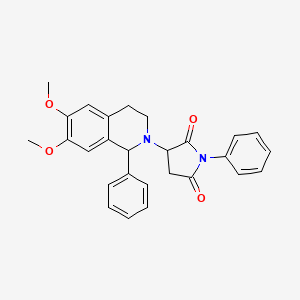
2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-deoxy-N-(2-methyl-4-nitrophenyl)-alpha-D-erythro-pentofuranosylamine is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is commonly referred to as 2-Me-4-NO2-Ph-β-D-ara-f or 2-Me-4-NO2-Ph-β-D-ery-P. It is a modified form of a naturally occurring sugar molecule, and its unique chemical structure has made it a valuable tool for studying various biochemical and physiological processes.
作用機序
The mechanism of action of 2-Me-4-NO2-Ph-β-D-ery-P is complex and varies depending on the specific application. However, in general, the compound works by binding to specific proteins or enzymes and altering their activity or function. This can provide valuable insights into the structure and function of these molecules and their role in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Me-4-NO2-Ph-β-D-ery-P are also varied and depend on the specific application. However, the compound has been shown to have a variety of effects on cellular processes, including altering enzyme activity, regulating gene expression, and modulating cell signaling pathways. These effects can provide valuable insights into the underlying mechanisms of various biological processes.
実験室実験の利点と制限
One of the main advantages of 2-Me-4-NO2-Ph-β-D-ery-P is its specificity. The compound can be designed to target specific proteins or enzymes, allowing researchers to study their function in more detail. Additionally, the compound is stable and can be used in a variety of experimental conditions. However, there are also limitations to its use. The synthesis of the compound is complex and requires specialized knowledge and equipment. Additionally, the compound can be expensive and difficult to obtain in large quantities.
将来の方向性
There are many potential future directions for research involving 2-Me-4-NO2-Ph-β-D-ery-P. One area of interest is the development of new probes that can target specific proteins or enzymes with greater specificity and efficiency. Additionally, researchers are interested in exploring the potential therapeutic applications of the compound, particularly in the treatment of cancer and other diseases. Finally, there is ongoing research into the underlying mechanisms of the compound's effects on cellular processes, which could provide valuable insights into the development of new drugs and therapies.
合成法
The synthesis of 2-Me-4-NO2-Ph-β-D-ery-P involves several steps, including the protection of the sugar molecule, the nitration of the phenyl group, and the deprotection of the sugar molecule. The process is complex and requires specialized knowledge and equipment. However, the compound can be synthesized in sufficient quantities for research purposes.
科学的研究の応用
2-Me-4-NO2-Ph-β-D-ery-P has been used extensively in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a probe to study the structure and function of enzymes and other proteins. It has also been used to study the role of carbohydrates in various biological processes, including cell signaling and immune system function.
特性
IUPAC Name |
2-(hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-7-4-8(14(17)18)2-3-9(7)13-12-5-10(16)11(6-15)19-12/h2-4,10-13,15-16H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYQIOUXQJGQKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2CC(C(O2)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-5-(2-methyl-4-nitroanilino)oxolan-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-ethyl-4-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5109887.png)


![3-[5-(4-methoxyphenyl)-1-(3-methoxypropyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5109926.png)


![(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5109949.png)
![3-{[(4-chlorophenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5109951.png)
![6-methyl-2-(methylsulfonyl)-5-[5-(3-thienyl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5109967.png)
